molecular formula C19H21N3 B3062801 3-((4-phenylpiperazin-1-yl)methyl)-1H-indole CAS No. 4281-72-5

3-((4-phenylpiperazin-1-yl)methyl)-1H-indole

Cat. No.: B3062801
CAS No.: 4281-72-5
M. Wt: 291.4 g/mol
InChI Key: FDOZNCJWYJMHAG-UHFFFAOYSA-N
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Description

3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole is a compound that belongs to the class of heterocyclic organic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a phenyl group attached to the piperazine ring. This unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, 1-chloro-4-phenylpiperazine can react with the indole derivative to form the desired compound.

    Final Assembly: The final step involves the coupling of the piperazine-indole intermediate with a suitable reagent to form 3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace existing substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors, influencing neurotransmitter activity. The compound’s structure allows it to bind to these receptors and modulate their function, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole include:

The uniqueness of 3-(4-Phenyl-piperazin-1-ylmethyl)-1H-indole lies in its specific structural features and the diverse range of applications it offers in various fields of research.

Properties

CAS No.

4281-72-5

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C19H21N3/c1-2-6-17(7-3-1)22-12-10-21(11-13-22)15-16-14-20-19-9-5-4-8-18(16)19/h1-9,14,20H,10-13,15H2

InChI Key

FDOZNCJWYJMHAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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